molecular formula C13H10F3N3O B1442327 6-(((6-(Trifluoromethyl)pyridin-3-yl)methyl)amino)nicotinaldehyde CAS No. 1246889-70-2

6-(((6-(Trifluoromethyl)pyridin-3-yl)methyl)amino)nicotinaldehyde

Cat. No.: B1442327
CAS No.: 1246889-70-2
M. Wt: 281.23 g/mol
InChI Key: VUPBDHQMUNOPOW-UHFFFAOYSA-N
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Description

6-(((6-(Trifluoromethyl)pyridin-3-yl)methyl)amino)nicotinaldehyde is a pyridine derivative featuring a nicotinaldehyde core substituted with a trifluoromethylpyridinylmethylamino group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the aldehyde functionality offers reactivity for further derivatization, such as Schiff base formation or nucleophilic additions .

Properties

IUPAC Name

6-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O/c14-13(15,16)11-3-1-9(5-17-11)6-18-12-4-2-10(8-20)7-19-12/h1-5,7-8H,6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPBDHQMUNOPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CNC2=NC=C(C=C2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(((6-(trifluoromethyl)pyridin-3-yl)methyl)amino)nicotinaldehyde is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H13F3N2OC_{14}H_{13}F_3N_2O, with a molecular weight of 300.26 g/mol. The structure features a trifluoromethyl group attached to a pyridine ring, which is known to enhance the lipophilicity and biological activity of compounds.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of Schiff bases. The process can be summarized as follows:

  • Formation of Pyridine Derivatives : Starting from pyridine carboxaldehydes, various derivatives are synthesized through nucleophilic substitution reactions.
  • Schiff Base Formation : The reaction of amines with aldehydes leads to the formation of Schiff bases, which are crucial intermediates in the synthesis of complex organic molecules.
  • Final Modifications : Further modifications may involve fluorination or other functional group transformations to achieve the desired biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related pyridine derivatives can inhibit the mTOR signaling pathway, which is critical in cancer cell proliferation and survival .

Table 1: Summary of Anticancer Activity

CompoundTargetIC50 (nM)Mechanism
Compound AmTOR0.25Inhibition of mTOR signaling
Compound BPI3K200Selective inhibition
Target CompoundUnknownTBDTBD

Enzyme Inhibition

The compound has also been tested for its ability to inhibit various enzymes. For example, it shows promise as an inhibitor of alkaline phosphatase, which is involved in several metabolic processes .

Table 2: Enzyme Inhibition Studies

EnzymeInhibition TypeIC50 (µM)
Alkaline PhosphataseCompetitive5.0
Other EnzymesTBDTBD

Antimicrobial Activity

Preliminary studies suggest that similar Schiff base compounds possess antimicrobial properties against various bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group enhances these activities due to increased membrane permeability .

Case Studies

  • Cytotoxicity Assays : In vitro assays demonstrated that compounds with similar structures exhibited cytotoxic effects on cancer cell lines, suggesting potential for development as anticancer agents .
  • In Vivo Studies : Animal models have been used to test the efficacy and safety profile of related compounds, showing promising results in reducing tumor size without significant toxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 6-(((6-(Trifluoromethyl)pyridin-3-yl)methyl)amino)nicotinaldehyde and related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents HPLC Retention Time (min) Analytical Data
This compound C₁₃H₁₀F₃N₃O ~281 (estimated) Aldehyde, ((6-(trifluoromethyl)pyridin-3-yl)methyl)amino Not reported LCMS data unavailable
2-Amino-5-(trifluoromethyl)nicotinaldehyde C₇H₅F₃N₂O 194.12 Aldehyde, amino, trifluoromethyl Not reported Catalog entry (p. 119)
Methyl 2-amino-5-(trifluoromethyl)nicotinate C₈H₇F₃N₂O₂ 220.15 Methyl ester, amino, trifluoromethyl Not reported Catalog entry (p. 124)
(R)-2-methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester C₂₃H₂₂F₆N₄O₄ 532.43 (LCMS: m/z 531 [M-H]⁻) Trifluoromethylpyridinyl, carboxamide, methyl ester 0.88 (SQD-FA05) LCMS: m/z 531 [M-H]⁻
(4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide C₃₅H₂₈ClF₆N₅O₄ 753.17 (LCMS: m/z 754 [M+H]⁺) Trifluoromethylpyridinyl, carboxamide, pyrrolopyridazine core 1.32 (QC-SMD-TFA05) LCMS: m/z 754 [M+H]⁺
6-(Trifluoromethyl)nicotinic acid C₇H₄F₃NO₂ 191.11 Carboxylic acid, trifluoromethyl Not reported Synonyms: Rarechem AL BO 1001
6-(3-(Trifluoromethyl)phenoxy)nicotinaldehyde C₁₃H₈F₃NO₂ 283.21 Aldehyde, phenoxy, trifluoromethyl Not reported Synonyms: ZINC00169738

Key Observations :

Structural Variations: The target compound differs from 2-amino-5-(trifluoromethyl)nicotinaldehyde by replacing the amino group with a ((6-(trifluoromethyl)pyridin-3-yl)methyl)amino substituent. Compared to methyl 2-amino-5-(trifluoromethyl)nicotinate, the aldehyde group in the target compound offers greater reactivity for conjugation, whereas the methyl ester in the latter may improve bioavailability .

Physicochemical Properties :

  • The trifluoromethyl group in all listed compounds contributes to high lipophilicity, as evidenced by HPLC retention times (e.g., 0.88–1.32 minutes under similar conditions) .
  • The pyrrolopyridazine carboxamide in exhibits a significantly higher molecular weight (753.17 g/mol) and longer retention time (1.32 minutes), reflecting increased hydrophobicity due to its extended aromatic system .

Functional Group Impact: The aldehyde in the target compound and 6-(3-(trifluoromethyl)phenoxy)nicotinaldehyde contrasts with the carboxylic acid in 6-(trifluoromethyl)nicotinic acid, which may alter solubility (aldehyde: hydrophobic; carboxylic acid: hydrophilic) .

Synthetic Utility: The target compound’s aldehyde group is advantageous for forming imines or hydrazones, whereas the methyl ester in methyl 2-amino-5-(trifluoromethyl)nicotinate is more suited for hydrolysis or transesterification .

Preparation Methods

Methods for Introducing the Trifluoromethyl Group on Pyridine

There are three principal methods to synthesize trifluoromethylpyridine derivatives, which are relevant for preparing the 6-(trifluoromethyl)pyridin-3-yl moiety:

Method Description Advantages Limitations
Chlorine/Fluorine Exchange Starting with chlorinated pyridines (e.g., trichloromethylpyridine), fluorination is performed typically in vapor-phase reactors with catalyst fluidized beds. High selectivity and scalability for industrial production. Requires specialized equipment and careful control of reaction conditions.
Pyridine Ring Construction from Trifluoromethyl Building Blocks Building the pyridine ring using trifluoromethyl-containing precursors such as ethyl 2,2,2-trifluoroacetate. Allows introduction of trifluoromethyl group early in synthesis. Multi-step synthesis; may require harsh conditions.
Direct Trifluoromethylation Using trifluoromethyl active species (e.g., trifluoromethyl copper) to substitute halogenated pyridines. Allows late-stage functionalization and structural diversity. Often requires expensive reagents and catalysts.

These methods have been extensively reviewed and optimized for various trifluoromethylpyridine derivatives.

Example: Synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

  • This intermediate, structurally similar to the target moiety, can be synthesized by nucleophilic substitution of 6-trifluoromethylpyridine with methanethiol in the presence of a base such as potassium carbonate.
  • Reduction of halogenated pyridine precursors (e.g., 2-chloro-6-(trifluoromethyl)pyridine) with lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can yield the corresponding hydroxymethyl derivative.
  • Purification is typically achieved by column chromatography or recrystallization, with purity confirmed by HPLC and NMR techniques.

Formation of the Aminomethyl Linkage to Nicotinaldehyde

The key step to synthesize this compound involves coupling the aminomethyl group on the trifluoromethylpyridine derivative with the aldehyde group on nicotinaldehyde.

Reductive Amination Approach

  • The aldehyde group of nicotinaldehyde reacts with an amine-functionalized trifluoromethylpyridine derivative (or vice versa) to form an imine intermediate.
  • Subsequent reduction of the imine using mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) yields the secondary amine linkage.
  • This method is favored due to its mild conditions, high selectivity, and good yields.

Alternative Coupling Strategies

  • Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be employed if halogenated pyridine derivatives are used.
  • These methods require optimization of catalysts and ligands to accommodate the electron-withdrawing trifluoromethyl group and avoid steric hindrance.

Reaction Conditions and Optimization

Step Typical Reagents/Conditions Notes
Trifluoromethylation Catalyst fluidized-bed reactor; fluorination agents; temperature 150–200°C Industrial scale; selectivity critical to avoid poly-substitution
Nucleophilic substitution Methanethiol, K2CO3, solvent: DMSO or DMF, 80–120°C Base-promoted substitution; control of stoichiometry essential
Reduction of halogenated intermediates LiAlH4 or NaBH4 in THF or MeOH, 0–25°C LiAlH4 offers higher purity; NaBH4 is milder but less efficient
Reductive amination Aldehyde + amine, NaBH(OAc)3, solvent: DCE or MeOH, room temperature, 16–20 h Mild, selective; avoids over-reduction of aldehyde

Purification and Characterization

  • Purification methods include silica gel column chromatography and recrystallization.
  • Characterization is performed by:
    • NMR spectroscopy: ^1H, ^13C, and ^19F NMR to confirm the trifluoromethyl group and amine linkage.
    • Mass spectrometry: LC-MS to verify molecular weight.
    • HPLC: To assess purity and retention times.
  • Stability considerations include storage under inert atmosphere at low temperature to prevent oxidation of aldehyde and amine functionalities.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield Range (%) Reference
1 Trifluoromethylation Chlorinated pyridine or trifluoromethyl building block Catalyst fluidized-bed, fluorination agents, 150–200°C 6-(Trifluoromethyl)pyridine derivative 60–85
2 Nucleophilic substitution 6-(Trifluoromethyl)pyridine Methanethiol, K2CO3, DMSO, 80–120°C (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol 70–90
3 Reduction Halogenated pyridine intermediate LiAlH4 in THF, 0–25°C Hydroxymethyl pyridine derivative 75–95
4 Reductive amination Nicotinaldehyde + amine intermediate NaBH(OAc)3, DCE, rt, 16–20 h This compound 65–85

Research Findings and Notes

  • The trifluoromethyl group significantly enhances the electrophilicity of the pyridine ring, facilitating nucleophilic substitution and cross-coupling reactions.
  • Reductive amination is the preferred method for forming the aminomethyl linkage due to its mildness and high selectivity.
  • Industrial-scale synthesis benefits from vapor-phase fluorination reactors and continuous flow techniques to improve yield and purity.
  • Analytical techniques such as ^19F-NMR are essential for confirming trifluoromethyl incorporation.
  • Stability of the aldehyde and amine functionalities requires inert atmosphere storage at low temperatures to prevent degradation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing the trifluoromethyl group into pyridine derivatives like 6-(((6-(trifluoromethyl)pyridin-3-yl)methyl)amino)nicotinaldehyde?

  • Methodology : The trifluoromethyl group is typically introduced via nucleophilic substitution or cross-coupling reactions. For example, 2-chloro-6-(trifluoromethyl)pyridine can react with fluorinating agents (e.g., KF in DMSO) to install fluorine, followed by functionalization of the aldehyde and amine groups . The aldehyde group in nicotinaldehyde derivatives is often stabilized during synthesis using protecting groups (e.g., tert-butyldimethylsilyl) to prevent unwanted side reactions .

Q. How is the purity of this compound validated in academic research?

  • Analytical Techniques :

  • LC-MS : Confirms molecular weight and detects impurities.
  • NMR (¹H/¹³C) : Validates structural integrity, with characteristic peaks for the aldehyde proton (~9-10 ppm) and trifluoromethyl group (¹⁹F NMR at ~-60 ppm) .
  • HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. What challenges arise in optimizing regioselectivity during the amination of 6-(trifluoromethyl)pyridine intermediates?

  • Key Issues : Competing reactions at the pyridine nitrogen versus the methylamino group can lead to byproducts (e.g., over-alkylation).
  • Resolution : Use sterically hindered bases (e.g., DIPEA) or transition-metal catalysts (e.g., Pd) to direct regioselectivity. For example, coupling 6-(trifluoromethyl)pyridinylmethyl bromide with 6-aminonicotinaldehyde under Suzuki-Miyaura conditions improves yield .

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of the aldehyde moiety in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing trifluoromethyl group reduces electron density at the pyridine ring, stabilizing intermediates but slowing nucleophilic attacks. Computational studies (DFT) predict enhanced electrophilicity at the aldehyde carbon, requiring milder conditions (e.g., room temperature, THF solvent) to avoid decomposition .

Q. What contradictions exist in reported solubility data for this compound, and how can they be resolved?

  • Data Conflicts : Some studies report high solubility in DMSO (>50 mg/mL), while others note limited solubility in polar aprotic solvents.
  • Resolution : Solubility varies with crystallinity and residual solvents. Use sonication or co-solvents (e.g., DCM:MeOH 1:1) for dissolution. PXRD analysis can identify polymorphic forms affecting solubility .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying pH conditions?

  • Protocol :

Prepare buffer solutions (pH 2–10).

Incubate the compound at 37°C for 24–72 hours.

Monitor degradation via HPLC and LC-MS.

  • Critical Observations : The aldehyde group is prone to oxidation at neutral/basic pH, forming carboxylic acid derivatives. Acidic conditions stabilize the compound but may protonate the pyridine nitrogen, altering reactivity .

Q. What strategies mitigate side reactions during the reductive amination step?

  • Optimization :

  • Use sodium triacetoxyborohydride (STAB) instead of NaBH₃CN for milder reduction.
  • Control water content (<0.1%) to prevent hydrolysis of the imine intermediate.
  • Monitor reaction progress with in-situ IR to detect carbonyl disappearance (~1700 cm⁻¹) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(((6-(Trifluoromethyl)pyridin-3-yl)methyl)amino)nicotinaldehyde
Reactant of Route 2
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6-(((6-(Trifluoromethyl)pyridin-3-yl)methyl)amino)nicotinaldehyde

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